molecular formula C15H12FNO2S B1341799 1-Fluoro-3-(isocyano(tosyl)methyl)benzene CAS No. 321345-36-2

1-Fluoro-3-(isocyano(tosyl)methyl)benzene

Cat. No.: B1341799
CAS No.: 321345-36-2
M. Wt: 289.3 g/mol
InChI Key: QOEGZIMRMSXLIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene typically involves the reaction of a corresponding aldehyde with an amine in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an isocyano (tosyl)methyl)arene reagent to yield the final product . The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified using column chromatography or preparative TLC .

Chemical Reactions Analysis

1-Fluoro-3-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(isocyano(tosyl)methyl)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(isocyano(tosyl)methyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the isocyano group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

1-Fluoro-3-(isocyano(tosyl)methyl)benzene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.

Properties

IUPAC Name

1-fluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEGZIMRMSXLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591074
Record name 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-36-2
Record name 1-Fluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321345-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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